6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine
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Overview
Description
6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-A]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves the formation of the pyrazolo[1,5-A]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of amines at position 6 can be achieved using 5-amino-6-(phenydiazenyl)pyrazolo[1,5-A]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of fluorescent probes for optical applications.
Mechanism of Action
The mechanism of action of 6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
Uniqueness
6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific functional groups and their positions, which confer distinct biological activities and chemical reactivity compared to other pyrazolo[1,5-A]pyrimidine derivatives .
Properties
IUPAC Name |
6-(4-aminophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-9-3-1-8(2-4-9)10-7-15-11-5-6-16-17(11)12(10)14/h1-7H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSHTKPOSRZNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=CC=N3)N=C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857316 |
Source
|
Record name | 6-(4-Aminophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039364-91-4 |
Source
|
Record name | 6-(4-Aminophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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